molecular formula C8H7FO5 B134383 (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid CAS No. 152354-25-1

(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid

Cat. No. B134383
M. Wt: 202.14 g/mol
InChI Key: VLCZLUZLNNERKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid, also known as 2F-4-DA, is a chemical compound that has been studied for its potential use in the treatment of Parkinson's disease. It is a derivative of the neurotransmitter dopamine, which is involved in the regulation of movement, mood, and motivation.

Mechanism Of Action

The exact mechanism of action of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid is not fully understood. However, it is believed to work by increasing the availability of dopamine in the brain. Dopamine is involved in the regulation of movement, mood, and motivation. By increasing dopamine levels, (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid may help to alleviate the symptoms of Parkinson's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid have been studied in animal models. Research has shown that (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease. In addition, (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has been shown to have antioxidant properties, which may help to protect neurons from damage.

Advantages And Limitations For Lab Experiments

One advantage of using (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been shown to have potential therapeutic benefits for Parkinson's disease. However, one limitation of using (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid is that its mechanism of action is not fully understood. Further research is needed to fully understand how this compound works and to determine its potential therapeutic benefits.

Future Directions

There are several future directions for research on (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid. One area of research is to further investigate its mechanism of action. This may help to identify other potential therapeutic uses for this compound. In addition, research could be conducted to optimize the synthesis process for (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid, making it more efficient and cost-effective. Finally, studies could be conducted to determine the safety and efficacy of (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid in humans, which would be a crucial step in its development as a therapeutic agent for Parkinson's disease.

Synthesis Methods

(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the conversion of 2-fluoro-3,4-dihydroxybenzaldehyde to its corresponding methyl ether using methanol and hydrochloric acid. The resulting compound is then reacted with a mixture of sodium borohydride and acetic acid to give the desired product.

Scientific Research Applications

Research has shown that (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has potential therapeutic benefits for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. The symptoms of Parkinson's disease include tremors, rigidity, and difficulty with movement. (2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid has been shown to increase dopamine levels in the brain, which may help to alleviate these symptoms.

properties

CAS RN

152354-25-1

Product Name

(2-Fluoro-3,4-dihydroxyphenyl)(hydroxy)acetic acid

Molecular Formula

C8H7FO5

Molecular Weight

202.14 g/mol

IUPAC Name

2-(2-fluoro-3,4-dihydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7FO5/c9-5-3(6(11)8(13)14)1-2-4(10)7(5)12/h1-2,6,10-12H,(H,13,14)

InChI Key

VLCZLUZLNNERKM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)F)O)O

synonyms

Benzeneacetic acid, 2-fluoro-alpha,3,4-trihydroxy- (9CI)

Origin of Product

United States

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